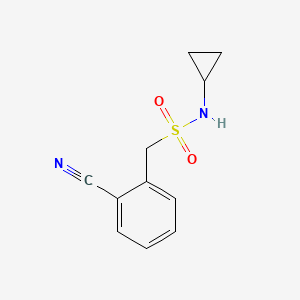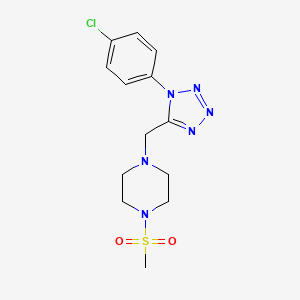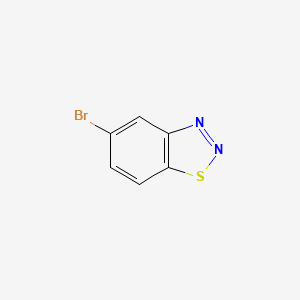
4-Chloro-8-fluoro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-8-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The molecular formula of this compound is C9H4ClFN2O2, and it has a molecular weight of 226.59 g/mol . The incorporation of fluorine and chlorine atoms into the quinoline ring enhances its biological activity and provides unique chemical properties .
科学的研究の応用
4-Chloro-8-fluoro-3-nitroquinoline has a wide range of scientific research applications, including:
Safety and Hazards
4-Chloro-8-fluoro-3-nitroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
将来の方向性
Quinoline and its derivatives, including 4-Chloro-8-fluoro-3-nitroquinoline, continue to be of interest in the fields of medicinal and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .
作用機序
Target of Action
Quinolines, the class of compounds to which “4-Chloro-8-fluoro-3-nitroquinoline” belongs, are known to interact with various enzymes and receptors in the body . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinolines often work by inhibiting the function of their target enzymes or receptors, thereby affecting the biochemical processes these targets are involved in .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. Quinolines can affect a variety of pathways, depending on their structure and the enzymes or receptors they interact with .
準備方法
The synthesis of 4-Chloro-8-fluoro-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach is the nucleophilic substitution of halogen atoms or the diaza group, followed by direct fluorination . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
化学反応の分析
4-Chloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cyclocondensation: This reaction involves the formation of a new ring structure by the condensation of two or more molecules.
Cross-Coupling Reactions: These reactions involve the coupling of two different molecules, often facilitated by a transition metal catalyst.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed from these reactions are substituted quinolines with enhanced biological activity .
類似化合物との比較
4-Chloro-8-fluoro-3-nitroquinoline can be compared with other similar compounds, such as:
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline: This compound has a similar structure but with a bromine atom instead of a chlorine atom.
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: This compound has a similar structure but with a bromine atom and a different position of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-chloro-8-fluoro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRDXZBIHWZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B2680765.png)
![Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)
![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)
![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)
